![molecular formula C11H12F3N5 B7882682 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7882682.png)
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Vue d'ensemble
Description
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic compound belonging to the class of heterocyclic compounds. Its structure combines a trifluoromethyl group, a pyrazole ring, and a triazoloazepine scaffold. The presence of these moieties confers significant chemical stability and versatility, making it relevant for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the following steps:
Formation of the pyrazole ring: : This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone in the presence of a base such as sodium hydroxide.
Introduction of the trifluoromethyl group: : This is commonly done using reagents like trifluoromethyl iodide in the presence of a strong base.
Construction of the triazoloazepine scaffold: : This involves cyclization reactions where appropriate precursors like hydrazines, amines, and alkyl halides are condensed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but scaled-up, with optimizations for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions typically target the nitrogen atoms in the triazoloazepine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and triazoloazepine rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Halogenating agents, organometallic reagents, and bases are frequently used.
Major Products
Oxidation: : Oxidized derivatives of the pyrazole ring.
Reduction: : Reduced forms of the triazoloazepine scaffold.
Substitution: : Various substituted pyrazole and triazoloazepine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound is studied for its unique structural features and reactivity patterns, serving as a building block for synthesizing more complex molecules.
Biology
Medicine
Research in medicinal chemistry explores its potential as a therapeutic agent, particularly in the context of its pyrazole and triazoloazepine components, which are known to exhibit pharmacological activities.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The exact mechanism of action depends on the specific application and target. In general, the trifluoromethyl and pyrazole groups can interact with protein targets, modulating their function. The triazoloazepine scaffold provides a stable backbone that can enhance the binding affinity and specificity of the compound to its targets.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of enzymes through binding to active sites or allosteric sites.
Receptors: : Interaction with cell surface or intracellular receptors, potentially modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: : Similar trifluoromethyl group, lacks the triazoloazepine scaffold.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: : Contains the triazoloazepine scaffold but lacks the pyrazole ring and trifluoromethyl group.
Uniqueness
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: combines three distinct moieties, offering a unique combination of chemical reactivity and potential biological activity not found in simpler analogs.
Crafting this kind of detail could easily be a mini-thesis! Now, back to you—what sparked your interest in this specific compound?
Activité Biologique
The compound 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and various biological activities, particularly focusing on anti-inflammatory and antimicrobial properties.
Structural Characteristics
- Molecular Formula : C13H16F3N5
- Molecular Weight : 299.30 g/mol
- CAS Number : 1174868-11-1
The compound features a complex structure comprising a pyrazole ring and a triazoloazepine moiety. The trifluoromethyl group significantly influences its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies have optimized these synthetic routes to enhance yield and purity.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of related pyrazole derivatives. For instance:
- A series of pyrazole compounds demonstrated significant in vitro anti-inflammatory activity with IC50 values ranging from 60.56 to 81.77 μg/mL , comparable to standard drugs like diclofenac .
- The incorporation of the trifluoromethyl group has been associated with enhanced COX-2 inhibitory activity, making these compounds promising candidates for anti-inflammatory therapies.
Antimicrobial Activity
The antimicrobial potential of similar pyrazole-based compounds has been investigated:
- Compounds with structural similarities exhibited broad-spectrum antimicrobial activity against various bacterial strains. Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL .
- Notably, one compound showed effective inhibition of DNA gyrase B with an IC50 of 9.80 µM , suggesting potential as an antibacterial agent .
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory properties of a series of pyrazole derivatives including the target compound. The results indicated that compounds with a similar structure exhibited significant inhibition of COX enzymes:
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activities of benzofuran-pyrazole derivatives:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound D | 2.50 | Bacterial |
Compound E | 20.00 | Fungal |
Compound F | 9.80 (DNA gyrase B inhibition) | Antibacterial |
These findings suggest that modifications in the molecular structure can lead to enhanced biological activities.
Q & A
Q. Basic: What synthetic methodologies are commonly employed for constructing the triazolo-azepine core in this compound?
Answer:
The triazolo-azepine core is typically synthesized via cyclocondensation reactions. A general approach involves reacting hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, describes the use of diethyl oxalate and sodium hydride in toluene to form triazole-thiadiazole hybrids. Key steps include:
- Cyclization : Use of refluxing ethanol or toluene to promote ring closure.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane).
Reaction optimization often focuses on controlling temperature (80–120°C) and stoichiometry to minimize byproducts like unreacted pyrazole intermediates .
Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., trifluoromethyl groups show distinct F coupling).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is preferred, as demonstrated in for similar triazolo-pyrimidines .
Q. Advanced: What strategies are recommended for resolving contradictions between computational docking predictions and experimental biological activity data?
Answer:
Discrepancies often arise from:
- Protein Flexibility : Molecular docking (e.g., using AutoDock Vina) may not account for dynamic protein conformations. highlights the use of 14-α-demethylase lanosterol (PDB: 3LD6) as a static model, which can be refined with molecular dynamics simulations .
- Solvent Effects : Include explicit water molecules or use Poisson-Boltzmann surface area (PBSA) calculations to improve binding affinity predictions.
- Experimental Validation : Perform dose-response assays (e.g., IC) to correlate docking scores with inhibitory activity. Adjust docking parameters (e.g., grid box size) to better match the enzyme’s active site .
Q. Advanced: How can researchers design analogs to improve the compound’s pharmacokinetic properties without compromising bioactivity?
Answer:
Rational analog design involves:
- Scaffold Modifications : Introduce substituents at the pyrazole C3 position (e.g., halogens or methoxy groups) to enhance metabolic stability ().
- Salt Formation : As shown in , converting the parent compound into carboxylate salts improves aqueous solubility.
- LogP Optimization : Replace hydrophobic groups (e.g., trifluoromethyl) with polar moieties (e.g., sulfonamides) to reduce plasma protein binding .
Q. Basic: What experimental precautions are critical when handling hygroscopic intermediates during synthesis?
Answer:
- Dry Conditions : Use anhydrous solvents (e.g., toluene distilled over sodium) and inert atmospheres (N/Ar).
- Moisture-Sensitive Reagents : Store intermediates in desiccators with silica gel or molecular sieves.
- Real-Time Monitoring : Employ FT-IR to detect water absorption peaks (~3400 cm) during reactions ( ) .
Q. Advanced: How can researchers reconcile conflicting spectral data (e.g., NMR splitting patterns) for triazolo-azepine derivatives?
Answer:
- Dynamic Effects : Conformational exchange in solution can cause unexpected splitting. Use variable-temperature NMR to identify coalescence points.
- Isotopic Labeling : N-labeled analogs (if accessible) can clarify nitrogen environments in triazole rings.
- 2D NMR : HSQC and HMBC experiments resolve overlapping signals, particularly in azepine ring protons () .
Q. Advanced: What in vitro assays are suitable for evaluating the compound’s antifungal potential, given its structural similarity to triazole antifungals?
Answer:
- CYP51 Inhibition : Measure inhibition of 14-α-demethylase (CYP51) using lanosterol-to-ergosterol conversion assays ( ).
- MIC Testing : Determine minimum inhibitory concentrations against Candida spp. or Aspergillus spp. via broth microdilution.
- Resistance Profiling : Compare activity against wild-type and azole-resistant strains (e.g., Candida glabrata with upregulated efflux pumps) .
Q. Basic: What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP) of this compound?
Answer:
- Software : Use ChemAxon’s MarvinSuite or Schrödinger’s QikProp for logP (2.5–3.5 predicted) and solubility (<0.1 mg/mL in water).
- Validation : Cross-reference with experimental HPLC-derived lipophilicity indices () .
Q. Table 1: Key Synthetic and Analytical Parameters
Parameter | Method/Value | Reference |
---|---|---|
Cyclization Solvent | Toluene, reflux | [2] |
Purification | Silica gel (ethyl acetate/hexane 3:7) | [5] |
H NMR (DMSO-d6) | δ 7.8–8.2 (pyrazole H) | [18] |
Docking Software | AutoDock Vina (PDB: 3LD6) | [2] |
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c12-11(13,14)8-6-7(15-16-8)10-18-17-9-4-2-1-3-5-19(9)10/h6H,1-5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQUNHXQIDORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=NNC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.